6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride
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Description
6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride is a useful research compound. Its molecular formula is C19H18ClN3S and its molecular weight is 355.9 g/mol. The purity is usually 95%.
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Biological Activity
6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features an imidazo[1,2-a]pyridine core fused with a thiophene ring and a methylphenyl substituent, contributing to its unique chemical properties and biological interactions.
- Molecular Formula : C19H18ClN3S
- CAS Number : 1803610-70-9
- Chemical Structure :
Biological Activity
Research indicates that 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine exhibits significant biological activity, particularly as a potential inhibitor of various kinases involved in critical cellular processes. This property suggests its utility in treating diseases such as cancer and autoimmune disorders.
The compound's unique structure allows it to interact with multiple biological targets, enhancing its therapeutic potential. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways, although further research is required to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
The following table compares 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | Contains thiophene and imidazo[1,2-a]pyridine | Lacks methyl substitution on nitrogen |
6-Methyl-N-(4-methylphenyl)-imidazo[1,2-a]pyridin-3-amine | Similar imidazo structure but different phenyl substitution | Different aromatic substitution pattern |
5-Methyl-N-(methylphenyl)-imidazo[1,2-b]pyridazine | Contains imidazo[1,2-b]pyridazine instead of pyridine | Different heterocyclic framework |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activity. For instance:
- Inhibition of Kinases : Initial findings suggest that the compound may effectively inhibit certain kinases implicated in tumor growth. This activity was evaluated using various cellular assays, demonstrating significant inhibition at micromolar concentrations.
- Antimicrobial Properties : The compound was also assessed for its antimicrobial activity against various bacterial strains. Results indicated promising activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cytotoxicity Assessment : In vitro cytotoxicity studies conducted on human cell lines (e.g., HEK-293) revealed that the compound exhibits low toxicity levels, indicating its potential for therapeutic use without significant side effects.
Future Directions
Ongoing research aims to further explore the pharmacological profile of this compound. Key areas of focus include:
- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models to support clinical development.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance potency and selectivity against specific targets.
Properties
Molecular Formula |
C19H18ClN3S |
---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
6-methyl-N-(2-methylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C19H17N3S.ClH/c1-13-9-10-17-21-18(16-8-5-11-23-16)19(22(17)12-13)20-15-7-4-3-6-14(15)2;/h3-12,20H,1-2H3;1H |
InChI Key |
MXAQKBKBGXPRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=CC=CS4)C=C1.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.